2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid
Overview
Description
2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound SynthesisOne area of application for complex chemical compounds includes the synthesis of heterocyclic compounds, which are crucial in drug development. For instance, compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones serve as a privileged scaffold in the synthesis of various heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans, due to their unique reactivity and versatility (Gomaa & Ali, 2020). This research highlights the role of certain core structures in facilitating the synthesis of a wide range of heterocyclic compounds, potentially including compounds similar to "2-(cyclopropyl(tetrahydro-2H-pyran-4-yl)amino)butanoic acid."
Biomass-Derived Chemicals in Drug Synthesis
The conversion of biomass-derived chemicals into valuable pharmaceutical intermediates is another significant area of research. Levulinic acid (LEV), derived entirely from biomass, serves as a versatile precursor for synthesizing various chemicals, including those involved in drug synthesis. Its applications extend into cancer treatment, medical materials, and more, showcasing the potential of biomass-derived chemicals in creating cost-effective and environmentally friendly drug synthesis pathways (Zhang et al., 2021). Compounds like "this compound" may similarly benefit from such innovative synthetic approaches.
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This highlights the importance of synthetic methodologies and biological evaluations in developing new therapeutic agents (Cetin, 2020). While not directly related, the research on such compounds can provide valuable insights into the potential applications of "this compound" in medicinal chemistry.
Properties
IUPAC Name |
2-[cyclopropyl(oxan-4-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-2-11(12(14)15)13(9-3-4-9)10-5-7-16-8-6-10/h9-11H,2-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKHXLICIRIWHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1CC1)C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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